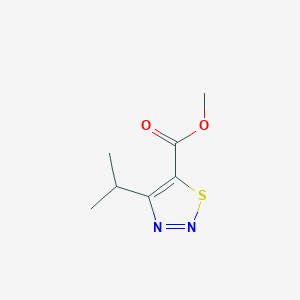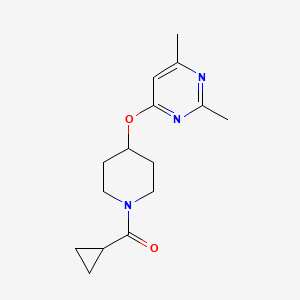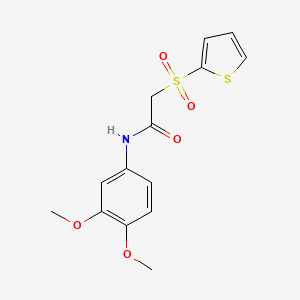![molecular formula C15H14N6O2S2 B2865613 4-methyl-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1203000-70-7](/img/structure/B2865613.png)
4-methyl-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1,2,3-thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-methyl-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1,2,3-thiadiazole-5-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a thiophene ring, a pyrazolo[3,4-b]pyridine ring, and a thiadiazole ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of ( E )-1- (pyridin-3-yl)-3- (thiophen-2-yl) prop-2-en-1-one 3 was used as a starting compound to synthesize novel pyrimidine-2-thiol, pyrazole, and pyran derivatives . The synthesis involved the condensation of 3-acetylpyridine with thiophene 2-carboxaldehyde, which reacted with thiourea to obtain a pyrimidinthiol derivative .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple heterocyclic rings. The thiophene ring, a five-membered ring with a sulfur atom, is a common structural motif in many bioactive molecules . The pyrazolo[3,4-b]pyridine ring is a fused ring system containing nitrogen atoms . The thiadiazole ring is another heterocyclic ring containing sulfur and nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse and complex, depending on the reaction conditions and reagents used. For instance, the compound could undergo reactions at the thiophene ring or at the various functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. For instance, the presence of the thiophene ring could potentially increase the compound’s lipophilicity, which could affect its solubility and permeability .Aplicaciones Científicas De Investigación
Heterocyclic Synthesis Compounds similar to the query have been utilized in the synthesis of various heterocyclic structures. For example, research by Mohareb et al. (2004) explored the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity toward generating a variety of nitrogen nucleophiles, leading to derivatives such as pyrazole, isoxazole, and pyrazolopyrimidine, highlighting the compound's utility in creating diverse heterocyclic frameworks (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Antimycobacterial Activity Gezginci, Martin, and Franzblau (1998) demonstrated that pyridines and pyrazines substituted with 1,2,4-oxadiazole-5-ones and other isosteres exhibited significant activity against Mycobacterium tuberculosis. These findings suggest that structurally similar compounds could be explored for antimycobacterial properties and could contribute to the development of new therapeutic agents (Gezginci, Martin, & Franzblau, 1998).
Anticancer and Anti-inflammatory Applications Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines with anticancer and anti-5-lipoxygenase activity, showcasing the potential of similar compounds in developing treatments for cancer and inflammation-related conditions (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
4-methyl-N-(1-methyl-6-oxo-4-thiophen-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O2S2/c1-7-12(25-20-18-7)15(23)17-13-11-8(9-4-3-5-24-9)6-10(22)16-14(11)21(2)19-13/h3-5,8H,6H2,1-2H3,(H,16,22)(H,17,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPIIXMQEGGDJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=NN(C3=C2C(CC(=O)N3)C4=CC=CS4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1,2,3-thiadiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2865536.png)
![N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide](/img/structure/B2865538.png)
![5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B2865540.png)

![N-cyclopentyl-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2865543.png)
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-ethylsulfonylbenzamide](/img/structure/B2865545.png)
![(E)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-1-phenylprop-2-en-1-one](/img/structure/B2865547.png)
![N-[[2-(Trifluoromethyl)thiophen-3-yl]methyl]but-2-ynamide](/img/structure/B2865548.png)

![(2E)-3-(dimethylamino)-1-(2,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)prop-2-en-1-one](/img/structure/B2865550.png)
![N-[(1-phenylcyclopropyl)methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2865552.png)
![4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2865553.png)